molecular formula C30H28FN5O2S B2851987 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1028770-79-7

5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2851987
CAS No.: 1028770-79-7
M. Wt: 541.65
InChI Key: ZXJXOZVXUNFEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a potent and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its documented IC50 value of 2.4 nM against ALK highlights its high potency . Aberrant ALK activity, often resulting from gene rearrangements, is a well-established driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. This compound exerts its effects by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK. This targeted mechanism leads to the suppression of proliferation and the induction of apoptosis in ALK-dependent tumor cell lines. The primary research value of this inhibitor lies in its utility as a precise chemical tool for dissecting the complex biological roles of ALK in disease models, enabling the investigation of resistance mechanisms to first-generation ALK inhibitors, and serving as a lead compound in the development of novel targeted anticancer therapeutics. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FN5O2S/c31-22-12-10-21(11-13-22)20-39-30-33-25-9-5-4-8-24(25)28-32-26(29(38)36(28)30)14-15-27(37)35-18-16-34(17-19-35)23-6-2-1-3-7-23/h1-13,26H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJXOZVXUNFEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules, emphasizing substituent effects and biological activities:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference(s)
Target Compound Imidazo[1,2-c]quinazolin-3-one - 5: [(4-Fluorophenyl)methyl]sulfanyl
- 2: 3-Oxo-3-(4-phenylpiperazin-1-yl)propyl
Hypothesized µ-opioid receptor (µOR) modulation; potential analgesic activity
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one Imidazo[1,5-a]quinazolin-5-one - 3a: 4-Chlorophenyl
- 1: Methyl
µOR agonist (analgesic activity comparable to morphine; docking energy: -9.2 kcal/mol)
5-[(4-Fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one Imidazo[1,2-c]quinazolin-2-one - 5: [(4-Fluorophenyl)methyl]sulfanyl
- 3: Isopropyl
- 8,9: Methoxy
Unspecified bioactivity; structural similarity suggests CNS permeability
4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole Thiazole-pyrazole hybrid - Fluorophenyl groups at multiple positions Structural planarity disrupted by perpendicular fluorophenyl group; impacts receptor binding

Key Findings:

Substituent Effects on Bioactivity :

  • The phenylpiperazine group in the target compound may enhance CNS penetration compared to simpler alkyl chains (e.g., isopropyl in the dimethoxy analogue) .
  • Fluorine substitution improves metabolic stability and binding affinity to aromatic receptor pockets, as seen in µOR-targeting compounds .

In contrast, rigid planar structures (e.g., thiazole-pyrazole hybrids) exhibit reduced adaptability, limiting target engagement .

Pharmacokinetic Predictions: The target compound’s logP (predicted ~3.5) and polar surface area (~75 Ų) suggest moderate blood-brain barrier permeability, comparable to the 4-chlorophenyl analogue in .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The compound’s synthesis involves multi-step reactions, including:

  • Sulfanyl group introduction : Thiol-ether formation via nucleophilic substitution between 4-fluorobenzyl mercaptan and a halogenated intermediate (e.g., brominated imidazoquinazoline core) under inert conditions (N₂ atmosphere) .
  • Piperazine coupling : Amide bond formation between the 3-oxo-propyl chain and 4-phenylpiperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Reaction optimization via Design of Experiments (DoE) can minimize side products, as seen in analogous syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the imidazoquinazoline core and substituent positions (e.g., sulfanyl group at C5, piperazine at C2) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₃₀H₂₈FN₅O₂S) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity and identify by-products .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition : Screening against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cellular viability : MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the 4-phenylpiperazine moiety’s affinity for GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Fluorophenyl vs. chlorophenyl substitution : Replace the 4-fluorobenzyl group with 4-Cl to enhance lipophilicity and blood-brain barrier penetration, as seen in related imidazoquinazolines .
  • Piperazine modifications : Introduce cyclohexyl or morpholino groups to reduce off-target receptor binding .
  • Propyl chain length : Shorten the 3-oxo-propyl linker to improve metabolic stability, monitored via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Perform IC₅₀ determinations across multiple cell lines (≥3) to rule out cell-specific effects .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan®) to identify unintended kinase interactions .
  • Solubility adjustments : Replace DMSO with cyclodextrin-based formulations in in vivo studies to avoid solvent-induced artifacts .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Molecular docking : Predict binding modes to target proteins (e.g., EGFR) using AutoDock Vina; prioritize derivatives with stronger hydrogen bonds to catalytic lysine residues .
  • ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–4), polar surface area (<90 Ų), and CYP450 inhibition profiles .
  • Metabolic site prediction : Identify labile sites (e.g., sulfanyl group) via GLORYx to guide deuterium incorporation or steric shielding .

Methodological Considerations

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., thiol-ether formation) to enhance reproducibility and safety .
  • DoE optimization : Use fractional factorial designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
  • In-line analytics : Pair ReactIR with HPLC to monitor intermediate formation in real time .

Q. How are stability and degradation products characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) using high-resolution tandem MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze monthly per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.